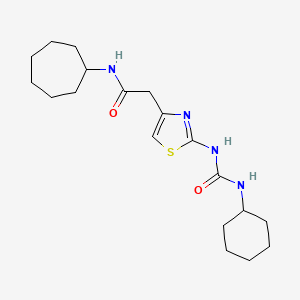

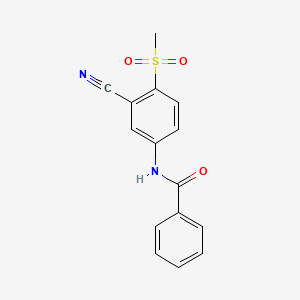

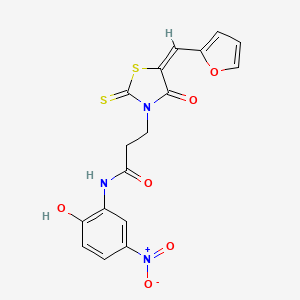

![molecular formula C16H12N4O5 B3009754 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865285-77-4](/img/structure/B3009754.png)

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Applications De Recherche Scientifique

Enzymatic Activity Influence

One study focused on the synthesis of bis-1,3,4-oxadiazole containing a glycine moiety, similar to the compound . This compound showed effects on the activities of transferase enzymes such as GOT, GPT, and γ-GT, demonstrating activation and inhibitory effects depending on the enzyme and the concentration of the compound (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Antidiabetic Potential

Another research synthesized derivatives of 1,3,4-oxadiazole, similar to the compound , and evaluated them for antidiabetic activity. These compounds were assessed using an α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial and Antitumor Activity

A study on oxadiazole derivatives, including ones similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, reported these compounds having significant antimicrobial activity against various bacteria and fungi. Additionally, some derivatives showed antiproliferative activity against human tumor cell lines, suggesting potential applications in chemotherapy (Kaya et al., 2017).

Antibacterial Activity and FabH Inhibition

A related study synthesized nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold and tested them for antibacterial activities. These compounds exhibited strong antibacterial activities and inhibited the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), indicating their potential as novel antibacterial agents (Li et al., 2012).

Liquid Crystalline Properties

Research into mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group showed that these compounds exhibit different liquid crystalline phases, influenced by the presence of polar groups and alkoxy terminal chains. This suggests potential applications in the field of liquid crystal technology (Abboud, Lafta, & Tomi, 2017).

Quality Control in Pharmaceutical Development

A study on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with structural similarities, focused on developing quality control methods for its standardization, an essential step in introducing new medicinal substances (Sych et al., 2018).

Anti-Inflammatory and Antituberculosis Activity

Compounds containing 1,3,4-oxadiazole structures were studied for their dual inhibitory effects on multidrug-resistant tuberculosis and inflammation. The in vivo anti-inflammatory activities showed significant inhibition of rat paw edema, and the compounds also exhibited anti-tuberculosis activity (Turukarabettu, Kalluraya, & Sharma, 2019).

Antioxidant, Analgesic, and Anti-Inflammatory Actions

A computational and pharmacological study of 1,3,4-oxadiazole derivatives, including compounds structurally related to this compound, assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. The results indicated moderate inhibitory effects and significant analgesic and anti-inflammatory actions (Faheem, 2018).

Mécanisme D'action

Target of Action

The primary targets of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide are currently unknown

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways, such as binding to receptors or inhibiting enzymes .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Similar compounds have been found to affect various pathways, such as oxidative stress and inflammation .

Result of Action

Compounds with similar structures have been shown to induce apoptosis and activate stress responses in certain cell types .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound

Propriétés

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O5/c1-24-13-8-3-2-7-12(13)15-18-19-16(25-15)17-14(21)10-5-4-6-11(9-10)20(22)23/h2-9H,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWIJCSULWVACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

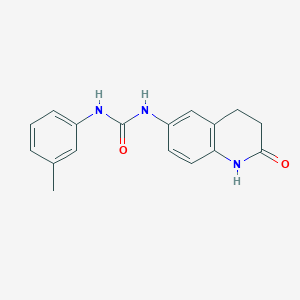

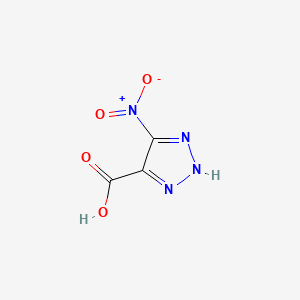

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)

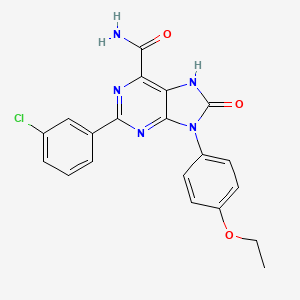

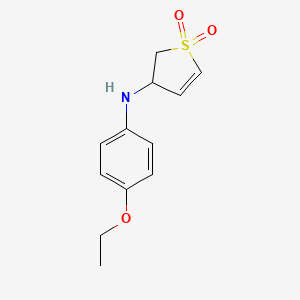

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

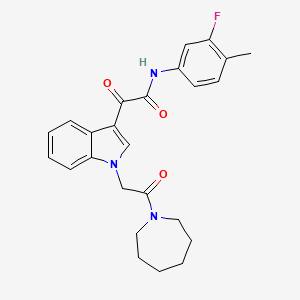

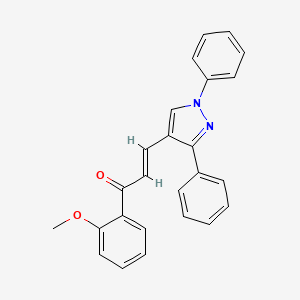

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)